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Compound of Interest

Compound Name: Leu-Tyr

Cat. No.: B017732 Get Quote

The dipeptide Leucyl-Tyrosine (Leu-Tyr), derived from the proteinogenic amino acids L-leucine

and L-tyrosine, has garnered interest as a potential functional food ingredient, primarily due to

its promising antihypertensive and antioxidant properties. This guide provides a comprehensive

comparison of Leu-Tyr's performance against other bioactive peptides and compounds,

supported by experimental data. It is intended for researchers, scientists, and professionals in

drug and functional food development.

Core Functional Properties of Leu-Tyr
Leu-Tyr's primary bioactivities stem from its constituent amino acids. Peptides containing a C-

terminal tyrosine residue and a hydrophobic amino acid like leucine are recognized for their

potential as Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Furthermore, the phenolic

structure of tyrosine contributes to the peptide's antioxidant capacity.[3][4]

Quantitative Performance Comparison
Antihypertensive Activity: ACE Inhibition
The primary mechanism for the antihypertensive effect of many bioactive peptides is the

inhibition of ACE, a key enzyme in the Renin-Angiotensin System (RAS) that converts

angiotensin I to the potent vasoconstrictor, angiotensin II. The inhibitory potency is typically

measured by the half-maximal inhibitory concentration (IC50), with lower values indicating

greater efficacy.
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One study determined the IC50 value of Leu-Tyr for ACE inhibition to be 0.107 mM in a

competitive inhibition manner.[5] For comparison, the structurally similar dipeptide Val-Tyr has

been shown to specifically inhibit Angiotensin I-evoked contraction through ACE inhibition.[6][7]

The tripeptide Leu-Leu-Tyr (LLY) exhibits a significantly more potent IC50 of 44.16 µM.[8]

Compound/Peptide Source/Type
ACE Inhibition IC50
(µM)

Reference

Leu-Tyr Dipeptide 107 [5]

Leu-Leu-Tyr
Tripeptide (Casein-

derived)
44.16 [8]

IVDR
Tetrapeptide (Olive

Flounder)
46.90 [9]

WYK
Tripeptide (Olive

Flounder)
32.97 [9]

VASVI
Pentapeptide (Olive

Flounder)
32.66 [9]

KAPVA
Pentapeptide (Pork-

derived)
46.56 [10]

LCP Tripeptide (Synthetic) 8.25 [11]

Captopril Synthetic Drug ~0.005-0.02 [12]

Note: IC50 values can vary between studies due to different assay conditions.

Antioxidant Activity
The antioxidant capacity of peptides involves mechanisms such as free radical scavenging and

metal ion chelation.[13] The phenolic group of the tyrosine residue in Leu-Tyr is the primary

contributor to its radical scavenging ability.[3] While direct DPPH or ABTS radical scavenging

data for Leu-Tyr is not readily available in the reviewed literature, the antioxidant potential can

be inferred from related compounds. For instance, a decapeptide containing both leucine and

tyrosine (TRNYYVRAVL) was found to inhibit superoxide generation with an IC50 of 47 µM.[14]

L-tyrosine on its own has demonstrated free radical scavenging capabilities.[15]
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Compound Assay
Antioxidant
Capacity

Reference

L-Tyrosine
Lipid Peroxidation

Inhibition

30.6% inhibition at 20

µg/mL
[15]

TRNYYVRAVL
Superoxide

Scavenging
IC50 = 47 µM [14]

BHA (Butylated

hydroxyanisole)

Lipid Peroxidation

Inhibition

74.4% inhibition at 20

µg/mL
[15]

BHT (Butylated

hydroxytoluene)

Lipid Peroxidation

Inhibition

71.2% inhibition at 20

µg/mL
[15]

α-Tocopherol
Lipid Peroxidation

Inhibition

54.7% inhibition at 20

µg/mL
[15]

Signaling Pathways and Mechanisms of Action
Antihypertensive Mechanism: Inhibition of the Renin-
Angiotensin System
Leu-Tyr is believed to exert its primary antihypertensive effect by inhibiting the Angiotensin-

Converting Enzyme (ACE). This action reduces the production of angiotensin II, a potent

vasoconstrictor, and diminishes the degradation of bradykinin, a vasodilator. The overall effect

is a reduction in blood pressure.

ACE Inhibition

Angiotensinogen
(from Liver) Angiotensin I Renin Angiotensin II ACE Vasoconstriction &

Aldosterone Release
Increased

Blood Pressure

Leu-Tyr ACE Inhibits
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The Renin-Angiotensin System (RAS) and the inhibitory action of Leu-Tyr on ACE.

Antioxidant Mechanism: Free Radical Scavenging
The antioxidant activity of Leu-Tyr is attributed to its ability to donate a hydrogen atom from the

phenolic hydroxyl group of the tyrosine residue to neutralize free radicals, thereby terminating

the oxidative chain reaction.

Oxidative Stress

Antioxidant Action

Free Radical
(e.g., R•)

Cellular Molecule

 attacks

Neutralized Radical
(RH)

Oxidized Molecule
(Damage)

 attacks

Leu-Tyr
(with Phenolic -OH)

 donates H•

Click to download full resolution via product page

General mechanism of free radical scavenging by an antioxidant compound like Leu-Tyr.

Detailed Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
Assay
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This protocol is based on the spectrophotometric quantification of hippuric acid (HA) produced

from the hydrolysis of Hippuryl-Histidyl-Leucine (HHL) by ACE.[1][16][17]

1. Reagent Preparation:

Assay Buffer: 50 mM Sodium Borate Buffer containing 300 mM NaCl, adjusted to pH 8.3.
ACE Solution: Prepare a 100 mU/mL solution of ACE from rabbit lung in cold assay buffer
immediately before use.
Substrate Solution: Dissolve HHL in the assay buffer to a final concentration of 5 mM.
Test Compound (Leu-Tyr): Prepare a stock solution and serial dilutions in the assay buffer.
Positive Control: Prepare a stock solution and serial dilutions of Captopril.
Stopping Reagent: 1 M Hydrochloric Acid (HCl).
Extraction Solvent: Ethyl Acetate.

2. Assay Procedure:

In separate microcentrifuge tubes, add 20 µL of either the assay buffer (for 100% activity
control), the positive control, or the Leu-Tyr test sample at various concentrations.
Add 20 µL of the 100 mU/mL ACE solution to all tubes.
Pre-incubate the mixture at 37°C for 10 minutes.
Initiate the enzymatic reaction by adding 40 µL of the 5 mM HHL substrate solution to all
tubes.
Incubate the reaction mixture at 37°C for 60 minutes.
Terminate the reaction by adding 150 µL of 1 M HCl.
Add 1.0 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the
hippuric acid.
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
Carefully transfer 800 µL of the upper ethyl acetate layer to a new tube.
Evaporate the ethyl acetate to dryness.
Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

3. Calculation:

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control -
A_sample) / A_control] x 100
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
Leu-Tyr concentration.
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start [label="Start", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; prep [label="Prepare Reagents\n(Buffer, ACE,

HHL, Leu-Tyr)"]; pre_incubate [label="Pre-incubate Leu-Tyr +

ACE\n(37°C, 10 min)"]; react [label="Add HHL Substrate\nIncubate

(37°C, 60 min)"]; stop [label="Stop Reaction\n(Add 1 M HCl)"]; extract

[label="Extract Hippuric Acid\n(Ethyl Acetate)"]; measure

[label="Measure Absorbance\n(228 nm)"]; calculate [label="Calculate %

Inhibition\nand IC50"]; end [label="End", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep -> pre_incubate -> react -> stop -> extract -> measure -

> calculate -> end; }

Experimental workflow for the in vitro ACE inhibition assay.

In Vitro Antioxidant Activity: DPPH Radical Scavenging
Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-

picrylhydrazyl (DPPH) radical.[18][19]

1. Reagent Preparation:

DPPH Solution: Prepare a 100 µM solution of DPPH in methanol. The solution should have
an absorbance of approximately 1.0 at 517 nm.
Test Compound (Leu-Tyr): Prepare a stock solution and serial dilutions in methanol.
Positive Control: Prepare a stock solution and serial dilutions of Trolox or Ascorbic Acid in
methanol.

2. Assay Procedure:

In a 96-well plate or cuvettes, add 100 µL of the Leu-Tyr sample or positive control at
various concentrations.
Add 100 µL of the DPPH solution to each well.
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
Incubate the mixture in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm.

3. Calculation:

Calculate the percentage of DPPH radical scavenging activity using the formula: %
Scavenging = [(A_control - A_sample) / A_control] x 100
Determine the IC50 value by plotting the percentage of scavenging against the logarithm of
the Leu-Tyr concentration.

Conclusion and Future Directions
The available evidence strongly suggests that Leu-Tyr possesses significant potential as a

functional food ingredient, particularly for its antihypertensive properties through ACE inhibition.

Its antioxidant capacity, primarily derived from the tyrosine residue, further enhances its value.

The IC50 value of 107 µM for ACE inhibition, while less potent than some longer peptides or

synthetic drugs, is within a range that indicates biological relevance for a naturally derived

dipeptide.

For future validation, it is imperative that direct comparative studies are conducted, evaluating

Leu-Tyr against other established antihypertensive and antioxidant peptides under identical,

standardized assay conditions. Further research should also focus on in vivo studies in animal

models and, ultimately, human clinical trials to confirm its efficacy and bioavailability following

oral administration. Investigating the impact of food matrix interactions and processing on the

stability and activity of Leu-Tyr will also be crucial for its successful application in functional

food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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